3-((3-Bromophenyl)thio)propanal

Hammett constant electronic effect meta vs para substitution

Researchers requiring orthogonal reactive handles often face cumbersome protection-deprotection sequences. 3-((3-Bromophenyl)thio)propanal eliminates this bottleneck by integrating a meta-brominated aryl ring, a thioether, and a terminal aldehyde-three sites for sequential functionalization without intermediate protection. The meta-bromo substituent (σ_m = 0.39) enables efficient cross-coupling, while the aldehyde allows rapid library synthesis via reductive amination. Supplied at 97% purity, this building block meets the >95% threshold for automated library production, reducing false positives in HTS. Its 1.5 g/cm³ density ensures accurate robotic dispensing. Ensure supply chain reliability with consistent quality and global shipping.

Molecular Formula C9H9BrOS
Molecular Weight 245.14 g/mol
Cat. No. B13632575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Bromophenyl)thio)propanal
Molecular FormulaC9H9BrOS
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)SCCC=O
InChIInChI=1S/C9H9BrOS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2
InChIKeyBXDYKYYGEGVWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((3-Bromophenyl)thio)propanal Overview


3-((3-Bromophenyl)thio)propanal (CAS 1343849-04-6) is a bifunctional aromatic thioether aldehyde with the formula C9H9BrOS and a molecular weight of 245.14 g/mol . The compound integrates three reactive centres – a meta-brominated phenyl ring, a thioether sulfur, and a terminal aldehyde – that enable sequential derivatization without intermediate protection steps [1]. Its predicted physicochemical profile includes a density of 1.5 ± 0.1 g/cm³, a boiling point of 317.7 ± 27.0 °C at 760 mmHg, and a LogP of 3.09, placing it in a lipophilicity range suitable for membrane-permeable fragment elaboration [2]. Commercially, it is offered at a minimum purity of 97% (AKSci) with long-term storage at cool, dry conditions .

Why 3-((3-Bromophenyl)thio)propanal Is Irreplaceable


In the class of arylthiopropanals, the position of the bromine substituent on the phenyl ring dictates the compound's electronic and steric profile, which directly controls its reactivity in downstream transformations. The meta-bromine in 3-((3-Bromophenyl)thio)propanal exerts a Hammett σ_m value of 0.39, which is substantially higher than the σ_p value of 0.23 for the para isomer and comparable to the ortho σ_o of 0.41 (though the ortho isomer introduces additional steric hindrance) [1]. This difference in electron-withdrawing strength influences the electrophilicity of the aldehyde carbon and the oxidative stability of the thioether, creating measurable gaps in reaction rates and product distributions that cannot be bridged by simple stoichiometric adjustments [2]. Consequently, substitution with the 2-bromo, 4-bromo, or des-bromo analog leads to altered cyclization kinetics, different cross-coupling efficiencies, and divergent biological activity of derived scaffolds [3].

Comparative Evidence vs. Closest Analogs


Enhanced Electron Withdrawal by Meta-Bromo Substitution

The meta-bromo substituent of 3-((3-Bromophenyl)thio)propanal exhibits a Hammett σ_m constant of 0.39, compared to σ_p = 0.23 for the para-bromo isomer [1]. This 70% larger inductive electron-withdrawing effect polarizes the aldehyde carbonyl more strongly, lowering the LUMO energy and accelerating nucleophilic addition reactions. In the context of thiochromanone cyclization, this electronic bias translates into faster ring-closure rates and higher yields of the 3-substituted thiochroman-4-one scaffold relative to the para-substituted congener [2].

Hammett constant electronic effect meta vs para substitution

Superior Certified Purity

AKSci lists 3-((3-Bromophenyl)thio)propanal with a minimum purity of 97% , while CymitQuimica reports 98% for the same compound . In contrast, the para-bromo analog (3-[(4-bromophenyl)sulfanyl]propanal) is typically supplied at 95% purity by multiple vendors . The 2–3 percentage-point purity gap is significant for medicinal chemistry campaigns where impurity-driven false positives in biological assays are a known failure mode; a 95% purity product contains up to 5% unidentified impurities, whereas a 97% product reduces this burden by 40%.

purity specification quality control procurement

Higher Density for Improved Gravimetric Handling

3-((3-Bromophenyl)thio)propanal has a predicted density of 1.5 ± 0.1 g/cm³ [1], whereas the non-brominated analog 3-(phenylthio)propanal has a reported density of approximately 1.06 g/cm³ . The 42% higher density of the brominated compound means that for a given target mass, the dispensed volume is correspondingly smaller, reducing the footprint in reaction vials and facilitating more accurate gravimetric dispensing on automated synthesis platforms.

density formulation gravimetric dispensing

Higher Lipophilicity for Membrane-Permeable Fragments

The predicted LogP of 3-((3-Bromophenyl)thio)propanal is 3.09 [1], whereas the non-brominated 3-(phenylthio)propanal has a calculated LogP of approximately 1.9 [2]. This 1.2 log unit increase corresponds to a ~16-fold higher partition coefficient, placing the meta-bromo compound in the optimal lipophilicity range (LogP 1–3) for fragment-based lead discovery while maintaining aqueous solubility sufficient for biochemical assays.

lipophilicity LogP drug-likeness fragment-based drug design

Application Scenarios


Fragment-Based Drug Design with Meta-Bromo Halogen Bonding

The meta-bromo substituent provides a directional halogen-bond donor that can engage backbone carbonyls in protein binding sites, while the aldehyde terminus allows rapid reductive amination to generate focused fragment libraries [1]. The higher LogP (3.09) ensures adequate cell permeability for cellular target engagement assays, a parameter where non-brominated analogs frequently underperform [2].

Antifungal Thiochroman-4-one Synthesis

The combination of a strong electron-withdrawing meta-bromo group (σ_m = 0.39) and the thioether-aldehyde scaffold enables efficient acid-catalyzed cyclodehydration to thiochroman-4-ones, a privileged chemotype with documented antifungal activity superior to ketoconazole in specific derivatives [1]. The meta substitution avoids the steric congestion of the ortho isomer that retards cyclization, while providing greater electronic activation than the para isomer [2].

Automated Parallel Synthesis with High-Purity Aldehydes

With a minimum certified purity of 97% (AKSci) [1], 3-((3-Bromophenyl)thio)propanal meets the >95% purity threshold commonly required for automated library synthesis, reducing the incidence of impurity-derived false positives in high-throughput screening. Its higher density (1.5 g/cm³) facilitates accurate gravimetric dispensing on robotic platforms compared to less dense non-brominated analogs [2].

Orthogonal Bromine-Aldehyde Dual Functionalisation

The meta-bromine can participate in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without interference from the aldehyde group, enabling a 'two-step, one-pot' diversification strategy where the thioether-aldehyde core is first elaborated at the bromine position and subsequently at the carbonyl [1]. This orthogonal reactivity is not achievable with the des-bromo analog and is less efficient with the para-bromo isomer due to its weaker electronic activation [2].

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